molecular formula C14H9N3O5S B2482439 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide CAS No. 312614-36-1

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2482439
CAS No.: 312614-36-1
M. Wt: 331.3
InChI Key: BAMBEVHSFQBHDN-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrothiophene moiety and an isoindoline derivative, making it an interesting subject for research in organic chemistry and related disciplines.

Scientific Research Applications

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of “N-(2-methyl-1,3-dioxoisoindol-5-yl)-5-nitrothiophene-2-carboxamide” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “N-(2-methyl-1,3-dioxoisoindol-5-yl)-5-nitrothiophene-2-carboxamide” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and application of “N-(2-methyl-1,3-dioxoisoindol-5-yl)-5-nitrothiophene-2-carboxamide” are not explicitly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the isoindoline derivative and the nitrothiophene component. The key steps include:

    Formation of the Isoindoline Derivative: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration of Thiophene: The thiophene ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The final step involves coupling the isoindoline derivative with the nitrothiophene under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide
  • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-N’-(1-naphthoyl)thiourea

Uniqueness

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a nitrothiophene and an isoindoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5S/c1-16-13(19)8-3-2-7(6-9(8)14(16)20)15-12(18)10-4-5-11(23-10)17(21)22/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMBEVHSFQBHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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